4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one
CAS No.: 936250-03-2
Cat. No.: VC17339208
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936250-03-2 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-1,3-dihydroimidazol-2-one |
| Standard InChI | InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
| Standard InChI Key | IIVMMLZYQUUZTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CNC(=O)N2 |
Introduction
4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic organic compound belonging to the class of imidazolidinones. It features a fluorophenyl group attached to an imidazole ring, which enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research. The compound's unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents.
Synthesis of 4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one
The synthesis of this compound typically involves a condensation reaction between 3-fluoroaniline and glyoxal. The reaction is facilitated by the presence of ammonium salts as catalysts, such as ammonium acetate, which helps in the formation of an intermediate Schiff base that subsequently cyclizes to form the imidazole ring. The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the cyclization process.
Chemical Reactions
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Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Biological Activity and Potential Applications
The biological activity of 4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one is influenced by its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to these targets, contributing to its potential therapeutic properties, including antimicrobial and anticancer activities.
Potential Applications
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Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
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Chemistry: Used as a building block in the synthesis of more complex molecules.
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Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Physical and Chemical Data
| Property | Value |
|---|---|
| CAS Number | 936250-03-2 |
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-1,3-dihydroimidazol-2-one |
| InChI | InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
| InChI Key | IIVMMLZYQUUZTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CNC(=O)N2 |
Research Findings and Future Directions
Research continues to explore the avenues of application for 4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one, highlighting its importance in both medicinal chemistry and materials science. Structure-activity relationship studies are crucial in understanding how modifications to the compound's structure can enhance its biological activity and therapeutic potential. Future studies may focus on optimizing its synthesis, exploring new biological targets, and developing derivatives with improved pharmacokinetic profiles.
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